

Application Notes and Protocols for GSK6853

Treatment in Leukemia Cell Lines

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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

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Introduction

GSK6853 is a highly potent and selective chemical probe for the inhibition of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, including those containing MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor).[3][4][5] Notably, the MOZ gene is frequently rearranged in acute myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins such as MOZ-TIF2. This implicates BRPF1 as a potential therapeutic target in leukemia. These application notes provide a summary of the effects of **GSK6853** on leukemia cell lines, along with detailed protocols for relevant experiments.

Data Presentation

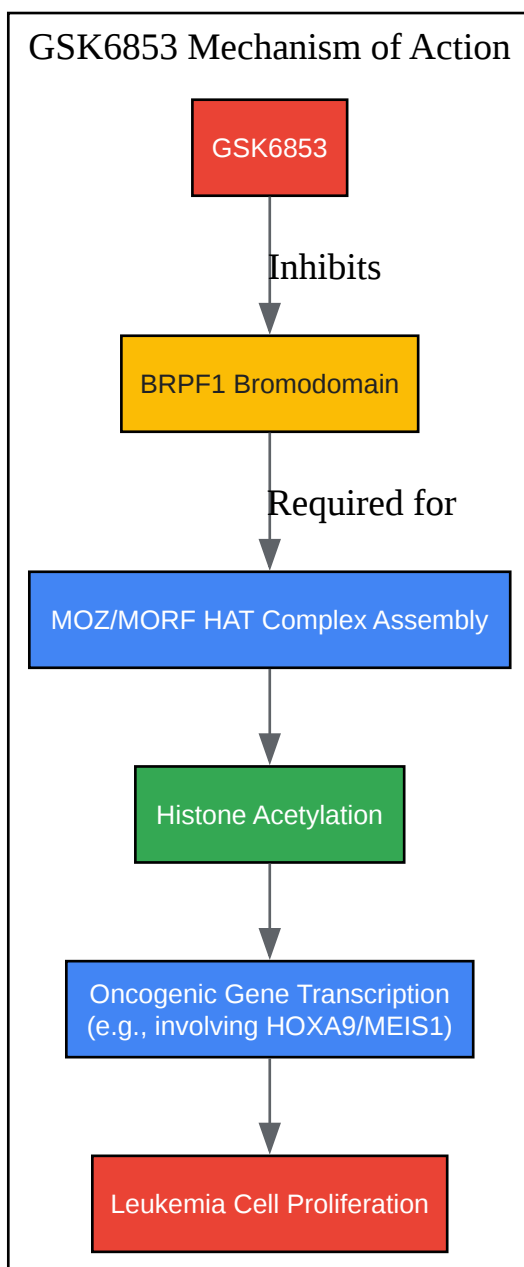
The anti-proliferative effects of BRPF1 inhibitors have been observed in certain leukemia cell lines. While extensive quantitative data for **GSK6853** across a wide range of leukemia cell lines is still emerging, preliminary findings and data from other BRPF1 inhibitors suggest a context-dependent anti-cancer activity.

Cell Line	Cancer Type	Parameter	Value	Reference
THP-1	Acute Myeloid Leukemia	Anti-proliferative Activity	Single-digit micromolar inhibition	
MLL-rearranged Leukemia cell lines	Acute Leukemia	Anti-proliferative Activity	Moderate inhibition (with pan-BRPF1 inhibitors)	

Note: The data for THP-1 cells with a BRPF1 inhibitor suggests a potential for anti-leukemic activity, though further studies with **GSK6853** are needed to establish specific IC50 values. The observation that some hematological tumor cell lines did not respond to BRPF1 inhibition highlights the importance of cell context.

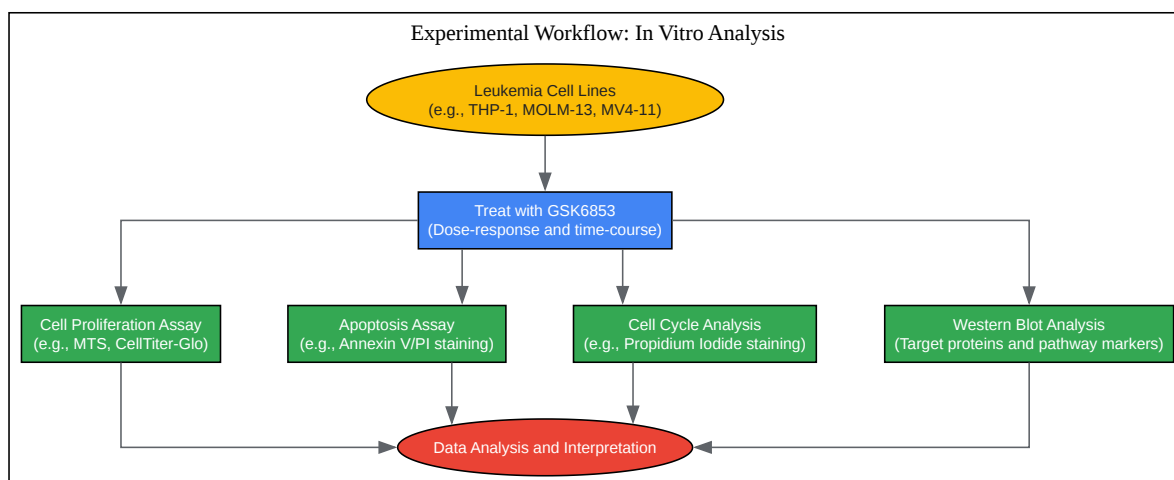
Signaling Pathways and Experimental Workflows

GSK6853 exerts its effects by inhibiting the BRPF1 bromodomain, which is a key component of histone acetyltransferase (HAT) complexes. This inhibition disrupts the assembly and function of these complexes, leading to downstream effects on gene transcription and cellular processes. In the context of leukemia, particularly AML with MOZ or MLL rearrangements, targeting BRPF1 is a promising therapeutic strategy. The following diagrams illustrate the putative signaling pathway and general experimental workflows for investigating the effects of **GSK6853**.



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Caption: Putative mechanism of action of **GSK6853** in leukemia.



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Caption: General workflow for in vitro evaluation of **GSK6853**.

Experimental Protocols

Cell Culture

Standard cell culture protocols for common leukemia cell lines are provided below.

- THP-1 (Acute Monocytic Leukemia):
 - Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
 - Subculture: Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh

medium.

- MOLM-13 (Acute Myeloid Leukemia):
 - Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Conditions: 37°C, 5% CO₂.
 - Subculture: Maintain cell density between 3×10^5 and 1×10^6 cells/mL.
- MV4-11 (Biphenotypic B-myelomonocytic Leukemia):
 - Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Conditions: 37°C, 5% CO₂.
 - Subculture: Maintain cell density between 2×10^5 and 1×10^6 cells/mL.

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the effect of **GSK6853** on the proliferation of leukemia cell lines in a 96-well format.

- Reagents:
 - Leukemia cell lines (THP-1, MOLM-13, MV4-11)
 - Complete culture medium
 - **GSK6853** (stock solution in DMSO)
 - MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Procedure:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 µL of complete culture medium.
 - Prepare serial dilutions of **GSK6853** in complete culture medium.

- Add 100 µL of the **GSK6853** dilutions to the respective wells. Include wells with vehicle control (DMSO).
- Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following **GSK6853** treatment.

- Reagents:
 - Leukemia cells treated with **GSK6853**
 - Phosphate-Buffered Saline (PBS)
 - Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
 - 1X Annexin V Binding Buffer
- Procedure:
 - Seed cells in a 6-well plate and treat with desired concentrations of **GSK6853** for 24-48 hours.
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with ice-cold PBS.
 - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

- Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

- Reagents:
 - Leukemia cells treated with **GSK6853**
 - PBS
 - 70% ice-cold ethanol
 - Propidium Iodide (PI) staining solution (containing RNase A)
- Procedure:
 - Treat cells with **GSK6853** for 24 hours.
 - Harvest and wash the cells with PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours (or overnight).
 - Wash the cells twice with PBS.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.

- Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is to detect changes in the expression of target proteins and signaling pathway components.

- Reagents:
 - Leukemia cells treated with **GSK6853**
 - RIPA lysis buffer supplemented with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - Laemmli sample buffer
 - Primary antibodies (e.g., anti-BRPF1, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti- β -actin)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) detection reagent
- Procedure:
 - Lyse the treated cells in RIPA buffer.
 - Quantify protein concentration using a BCA assay.
 - Denature equal amounts of protein (20-40 μ g) in Laemmli buffer at 95°C for 5 minutes.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL reagent and an imaging system.

Conclusion

GSK6853 represents a valuable tool for investigating the role of BRPF1 in leukemia. The provided protocols offer a framework for researchers to explore its therapeutic potential and elucidate the underlying molecular mechanisms in various leukemia cell line models. Further research is warranted to establish a comprehensive understanding of its efficacy and the specific cellular contexts in which it is most effective.

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